6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring
Preparation Methods
The synthesis of 6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with glacial acetic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives, such as:
- 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid lies in its trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H9F3N2O3 |
---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
6-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O3/c1-7-5-10(12(20)21)11(19)18(17-7)9-4-2-3-8(6-9)13(14,15)16/h2-6H,1H3,(H,20,21) |
InChI Key |
OXANAOBGBDENTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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